molecular formula C24H28N8O5 B11536740 N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11536740
M. Wt: 508.5 g/mol
InChI Key: BIHOQHPORTYPDN-MFKUBSTISA-N
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Description

N-(4-NITROPHENYL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a piperidine ring, and a trimethoxyphenylmethylidene hydrazine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions.

    Formation of the Hydrazine Moiety: The hydrazine moiety is introduced through condensation reactions with hydrazine derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

N-(4-NITROPHENYL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the triazine core can interact with other functional groups in the target molecule. The piperidine ring and hydrazine moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-NITROPHENYL)-4-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazine and trimethoxyphenylmethylidene groups.

    N-(4-AMINOPHENYL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains an aminophenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group, piperidine ring, and trimethoxyphenylmethylidene hydrazine moiety in N-(4-NITROPHENYL)-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE makes it unique compared to other triazine derivatives. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N8O5

Molecular Weight

508.5 g/mol

IUPAC Name

4-N-(4-nitrophenyl)-6-piperidin-1-yl-2-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H28N8O5/c1-35-19-14-21(37-3)20(36-2)13-16(19)15-25-30-23-27-22(26-17-7-9-18(10-8-17)32(33)34)28-24(29-23)31-11-5-4-6-12-31/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,26,27,28,29,30)/b25-15+

InChI Key

BIHOQHPORTYPDN-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4)OC)OC

Origin of Product

United States

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